molecular formula C13H13F3O B1324757 Cyclopentyl 2-trifluoromethylphenyl ketone CAS No. 898791-64-5

Cyclopentyl 2-trifluoromethylphenyl ketone

Cat. No. B1324757
M. Wt: 242.24 g/mol
InChI Key: PDYIDWQRBBRPBZ-UHFFFAOYSA-N
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Description

Cyclopentyl 2-trifluoromethylphenyl ketone is a chemical compound with the CAS Number: 898791-64-5 . It has a molecular weight of 242.24 and its IUPAC name is cyclopentyl [2-(trifluoromethyl)phenyl]methanone . The compound is typically a colorless to golden oil .


Molecular Structure Analysis

The InChI code for Cyclopentyl 2-trifluoromethylphenyl ketone is 1S/C13H13F3O/c14-13(15,16)11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

Cyclopentyl 2-trifluoromethylphenyl ketone is a colorless to golden oil . It has a molecular weight of 242.24 . The carbon-to-oxygen double bond in the carbonyl group is quite polar, which leads to dipole-dipole interactions that significantly affect the boiling points . The solubility of aldehydes and ketones is about the same as that of alcohols and ethers .

Scientific Research Applications

Metal-Dependent Reaction Tuning

Cyclopentylmetal reagents exhibit metal-dependent reaction profiles with ketones, enabling selective reduction or addition reactions. This versatility has been utilized in the asymmetric synthesis of medicinally important compounds. For instance, cyclopentylmagnesium bromide (CPMB) reduces aromatic and aliphatic aldehydes and ketones to alcohols with high diastereoselectivity, while in the presence of ZnCl2, it adds to ketones to give tertiary alcohols with complete diastereoselectivity. This method has been applied to synthesize (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid (Roy et al., 2009).

Enzymatic Cyclopentyl[b]indole Formation

In the context of biosynthesis, ScyC enzyme catalyzes the cyclization and decarboxylation of beta-ketoacid intermediates to form cyclopentyl[b]indole structures, as part of scytonemin (a cyanobacterial sunscreen) biosynthesis. This process demonstrates a unique enzymatic approach to constructing complex organic molecules (Balskus & Walsh, 2009).

Low-Impact Acetalization Reactions

Cyclopentyl methyl ether has been employed as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes, showcasing an environmentally friendly approach to acetalization reactions. This method uses ammonium salts as catalysts, highlighting the use of cyclopentyl derivatives in green chemistry applications (Azzena et al., 2015).

Nickel-Catalyzed Cycloaddition

Cyclopentyl phenyl ketone and its derivatives have been shown to undergo oxidative addition with nickel catalysts to form key intermediates for cycloaddition reactions. This method facilitates the synthesis of cyclopentane compounds, illustrating the role of cyclopentyl derivatives in facilitating complex chemical transformations (Ogoshi et al., 2006).

[3+2] Cycloadditions with Olefins

A novel method for [3+2] reaction of aryl cyclopropyl ketones with olefins has been developed, utilizing photocatalysis to generate highly substituted cyclopentane ring systems. This process emphasizes the potential of cyclopentyl derivatives in photocatalytic applications and the synthesis of complex organic structures (Lu et al., 2011).

Safety And Hazards

Cyclopentyl 2-trifluoromethylphenyl ketone may cause an allergic skin reaction and serious eye irritation .

properties

IUPAC Name

cyclopentyl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-13(15,16)11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYIDWQRBBRPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642571
Record name Cyclopentyl[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2-trifluoromethylphenyl ketone

CAS RN

898791-64-5
Record name Cyclopentyl[2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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